REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:10]([N:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=1.CN(OC)[C:18](=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C1COCC1>[CH3:12][N:11]([CH3:13])[C:10]1[CH:14]=[CH:15][C:7]([C:18](=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(C(CCCCCC)=O)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, then quenched with 1 N aq. HCl
|
Type
|
ADDITION
|
Details
|
carefully poured into sat. NaHCO3
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the combined organic fraction was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(CCCCCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.49 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |